molecular formula C16H11FN2OS B14580812 4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol

Cat. No.: B14580812
M. Wt: 298.3 g/mol
InChI Key: LVLMFYGRDBTWCQ-GIJQJNRQSA-N
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Description

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is an organic compound with the molecular formula C13H10FNOS. This compound features a phenol group, a thiazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(p-Fluorophenyl)imino]methylphenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol

Uniqueness

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity .

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C16H11FN2OS/c17-13-5-3-12(4-6-13)15-10-21-16(19-15)18-9-11-1-7-14(20)8-2-11/h1-10,20H/b18-9+

InChI Key

LVLMFYGRDBTWCQ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=NC(=CS2)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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